molecular formula C23H26ClN3O B2600785 8-chloro-11-[4-(dimethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 946387-29-7

8-chloro-11-[4-(dimethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B2600785
CAS RN: 946387-29-7
M. Wt: 395.93
InChI Key: YYNQEFYTWDKZSK-UHFFFAOYSA-N
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Description

This compound is a derivative of dibenzo[b,e][1,4]diazepin-1-one . It contains a chloro group at the 8th position and a dimethylamino phenyl group at the 11th position . The structure also includes a tricyclic lactam .


Synthesis Analysis

The synthesis of a similar compound, desmethylclozapine, was reported using a modified synthetic procedure . This procedure involved the reaction of a titanium tetrakisamine complex, formed from piperazine and titanium tetrachloride, with a tricyclic lactam . The target compound was obtained in 69% yield .


Molecular Structure Analysis

The molecular structure of this compound includes a tricyclic nucleus of desmethylclozapine . The 1H NMR spectrum showed aromatic hydrogen resonances consistent with this tricyclic nucleus .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of a titanium tetrakisamine complex and its reaction with a tricyclic lactam .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Chemical Synthesis and Derivatives

The compound is a complex structure, and its synthesis involves sequential nucleophilic substitutions. Researchers have developed synthetic protocols to prepare various derivatives. For example, cyanuric chloride can be used to prepare symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing different functional groups .

Temperature-Sensitive Protonation Behavior

Interestingly, there’s a study on the protonation behavior of 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, which is derived from the reaction of dimethylaminopyridine (DMAP) with pentafluoropyridine. The protonation degree of DMAP derivatives was found to be significantly impacted by temperature .

Future Directions

The compound could serve as a versatile intermediate towards clozapine-like analogues potentially devoid of any blood disorders, and for use in haematological studies to investigate clozapine-induced agranulocytosis .

properties

IUPAC Name

3-chloro-6-[4-(dimethylamino)phenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O/c1-23(2)12-19-21(20(28)13-23)22(14-5-8-16(9-6-14)27(3)4)26-18-11-15(24)7-10-17(18)25-19/h5-11,22,25-26H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNQEFYTWDKZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C(N2)C=CC(=C3)Cl)C4=CC=C(C=C4)N(C)C)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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